N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted at the 4-position with a 4-fluorophenyl group. The ethyl linker connects this core to a 2,4-dimethylthiazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN8OS/c1-15-20(34-16(2)29-15)23(33)25-7-8-32-22-19(13-28-32)21(26-14-27-22)31-11-9-30(10-12-31)18-5-3-17(24)4-6-18/h3-6,13-14H,7-12H2,1-2H3,(H,25,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSYFMGSVIMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a thiazole carboxamide group. The presence of the fluorophenyl group is significant for its biological activity.
Structural Components:
- Piperazine Ring: Known for its role in various pharmacological activities.
- Pyrazolo[3,4-d]pyrimidine: A scaffold associated with anti-cancer and anti-inflammatory properties.
- Thiazole Group: Contributes to the compound's lipophilicity and bioactivity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study published in Cancer Research demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative inhibited the growth of lung cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are crucial for mood regulation and anxiety disorders.
Research Findings:
A study highlighted that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), showing promise in treating depression . The incorporation of the fluorophenyl group may enhance binding affinity to serotonin receptors.
Anti-inflammatory Activity
The thiazole moiety is known for its anti-inflammatory properties. Research has shown that compounds containing thiazole structures can reduce inflammation markers in vitro and in vivo.
Evidence from Studies:
In a recent pharmacological study, thiazole derivatives were found to significantly decrease levels of pro-inflammatory cytokines in animal models of arthritis . This suggests that this compound may possess similar effects.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate metabolic stability. However, detailed toxicity studies are required to assess safety profiles comprehensively.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Variations
The target compound’s analogs differ primarily in two regions:
Piperazine Substituents : Variations in the aryl or alkyl groups attached to the piperazine ring.
Terminal Carboxamide Group : Modifications to the heterocyclic carboxamide moiety (e.g., thiazole vs. thiadiazole or pyrazine).
Table 1: Structural Comparison of Key Analogs
Implications of Structural Differences
Piperazine Substituents
- 4-Fluorophenyl (Target Compound) : The electron-withdrawing fluorine atom may enhance binding affinity to targets like dopamine or serotonin receptors, as seen in related piperazine-containing pharmaceuticals .
Carboxamide Group
- 2,4-Dimethylthiazole-5-carboxamide (Target) : The thiazole ring’s sulfur atom and methyl groups may enhance metabolic stability compared to thiadiazole or pyrazine analogs .
- Pyrazine-2-carboxamide (Analog) : The nitrogen-rich pyrazine could improve hydrogen-bonding interactions with biological targets but may reduce bioavailability due to higher polarity .
Pharmacological and Physicochemical Properties (Theoretical Insights)
While direct biological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Solubility : The 4-fluorophenyl and thiazole groups suggest moderate aqueous solubility, whereas the benzylpiperazine analog may exhibit lower solubility .
- Target Selectivity : The pyrazolo-pyrimidine core is associated with kinase inhibition (e.g., BTK in SJF690), suggesting the target compound could act similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
